2-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

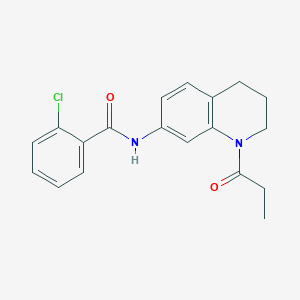

2-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a propanoyl group at the 1-position and a 2-chlorobenzamide moiety at the 7-position. Its molecular formula is C₂₀H₂₀ClN₂O₂, with a molecular weight of 364.84 g/mol.

Properties

IUPAC Name |

2-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c1-2-18(23)22-11-5-6-13-9-10-14(12-17(13)22)21-19(24)15-7-3-4-8-16(15)20/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSARDYKBPNZFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the chloro and propanoyl groups. The final step involves the formation of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

2-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide with structurally related compounds, emphasizing differences in substituents, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Lipophilicity: The 1-propanoyl group in the target compound provides moderate lipophilicity (estimated logP ~4.1), while 1-isobutyryl (e.g., in the 4-tert-butyl analog) increases logP to 5.2 due to its branched alkyl chain . Methoxy or chloro substituents on the benzamide ring (e.g., 5-chloro-2-methoxy) further modulate solubility and membrane permeability .

Bioactivity Trends: Benzoyl-substituted analogs (e.g., N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide) exhibit higher logP values (~4.16), correlating with enhanced blood-brain barrier penetration in preclinical studies .

Synthetic Accessibility: Compounds with simpler acyl groups (e.g., propanoyl) are more synthetically accessible than those with complex linkers (e.g., piperidin-4-yl) .

Biological Activity

2-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound that exhibits a unique combination of structural features conducive to various biological activities. The compound is characterized by a tetrahydroquinoline structure with a chloro substituent and a propanoyl group, suggesting potential pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 348.87 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Chlorination : The introduction of the chlorine atom at the second position of the aromatic ring can be performed using chlorinating agents.

- Acylation : The propanoyl group is attached to the nitrogen atom via acylation reactions.

Biological Activity

Research indicates that compounds with similar structural features to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that tetrahydroquinoline derivatives possess antimicrobial properties. For instance:

- In vitro studies demonstrated that related compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .

Anticancer Potential

Compounds containing tetrahydroquinoline structures have been investigated for their anticancer effects:

- Cell line studies indicated that these compounds can induce apoptosis in cancer cells through various mechanisms including modulation of cell cycle regulators and apoptosis-related proteins .

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has also been explored:

- Animal models have shown that certain derivatives can protect against neurodegeneration by inhibiting oxidative stress and promoting neuronal survival .

The biological activity of this compound may involve several mechanisms:

- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., dopamine receptors) has been suggested as a mode of action for related compounds .

- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways may contribute to its pharmacological effects .

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 4-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Structure | Contains an ethylsulfonyl group | Exhibited different antimicrobial activity |

| N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide | Structure | Features a phenylsulfonyl moiety | Focused on anticancer properties |

| 4-fluoro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | Structure | Incorporates fluorine and methyl groups | Showed enhanced reactivity in enzyme inhibition assays |

Case Studies

Several case studies have illustrated the therapeutic potential of tetrahydroquinoline derivatives:

- Antibacterial Efficacy Study : A study evaluated the antibacterial effects of related compounds against resistant strains and found significant activity at low concentrations .

- Neuroprotective Study : In a model of neurodegeneration induced by oxidative stress, a derivative demonstrated significant protective effects on neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.